molecular formula C17H12Cl2N2O2 B14921652 (2E)-2-cyano-N-(2,6-dichlorophenyl)-3-(2-methoxyphenyl)prop-2-enamide

(2E)-2-cyano-N-(2,6-dichlorophenyl)-3-(2-methoxyphenyl)prop-2-enamide

Cat. No.: B14921652
M. Wt: 347.2 g/mol
InChI Key: JCMUHVGPZWIRDS-FMIVXFBMSA-N
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Description

(E)-2-CYANO-N~1~-(2,6-DICHLOROPHENYL)-3-(2-METHOXYPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides This compound is characterized by the presence of a cyano group, a dichlorophenyl group, and a methoxyphenyl group attached to a propenamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-CYANO-N~1~-(2,6-DICHLOROPHENYL)-3-(2-METHOXYPHENYL)-2-PROPENAMIDE typically involves the following steps:

    Formation of the Propenamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and a nitrile, followed by amide formation.

    Introduction of Substituents: The dichlorophenyl and methoxyphenyl groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

(E)-2-CYANO-N~1~-(2,6-DICHLOROPHENYL)-3-(2-METHOXYPHENYL)-2-PROPENAMIDE may have several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its effects on biological systems, including potential antimicrobial or anticancer activities.

Mechanism of Action

The mechanism of action of (E)-2-CYANO-N~1~-(2,6-DICHLOROPHENYL)-3-(2-METHOXYPHENYL)-2-PROPENAMIDE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-CYANO-N~1~-(2,6-DICHLOROPHENYL)-3-(2-HYDROXYPHENYL)-2-PROPENAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.

    (E)-2-CYANO-N~1~-(2,6-DICHLOROPHENYL)-3-(2-CHLOROPHENYL)-2-PROPENAMIDE: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

The presence of the methoxy group in (E)-2-CYANO-N~1~-(2,6-DICHLOROPHENYL)-3-(2-METHOXYPHENYL)-2-PROPENAMIDE may impart unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This could make it more or less effective in specific applications compared to its analogs.

Properties

Molecular Formula

C17H12Cl2N2O2

Molecular Weight

347.2 g/mol

IUPAC Name

(E)-2-cyano-N-(2,6-dichlorophenyl)-3-(2-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C17H12Cl2N2O2/c1-23-15-8-3-2-5-11(15)9-12(10-20)17(22)21-16-13(18)6-4-7-14(16)19/h2-9H,1H3,(H,21,22)/b12-9+

InChI Key

JCMUHVGPZWIRDS-FMIVXFBMSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=C(C=CC=C2Cl)Cl

Canonical SMILES

COC1=CC=CC=C1C=C(C#N)C(=O)NC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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